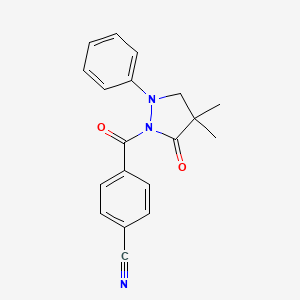

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

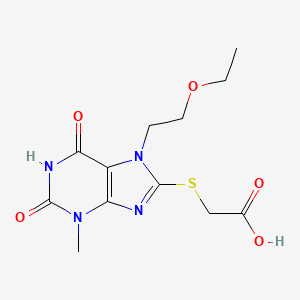

“4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile” is an organic compound . It is used as an intermediate in the synthesis of degradable and chemically recyclable polymers .

Synthesis Analysis

The compound can be synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). These monomers were synthesized in high yields (80–90%), which is an attractive feature .Chemical Reactions Analysis

The compound is involved in the synthesis of degradable and chemically recyclable polymers . DMDL and PhDL were copolymerized with various families of vinyl monomers, i.e., methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide, and various functional methacrylates and acrylate .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Mechanisms

1,3-Dipolar Cycloadditions and Ene Reactions

Research demonstrated that benzonitrile derivatives undergo 1,3-dipolar cycloadditions with 3-phenyl-2H-azirines, leading to the formation of diazabicyclohexenes and dihydropyrimidines, indicating potential routes for synthesizing heterocyclic compounds (Narasimhan et al., 1973). Similar ene reactions with azirines show the versatility of these reactions for synthesizing complex heterocycles.

Photoinduced Reactions

The photoinduced reactions of azirines with carboxylate esters produce 5-alkoxy-3-oxazolines, demonstrating a method for creating oxazoline rings, which are useful in various synthetic applications (Gilgen et al., 1975).

Spectroscopic and Structural Analysis

- Excited State Structures: Studies on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound with structural similarities, provided insights into its excited state structures through spectroscopic methods. This research is crucial for understanding dual fluorescence and charge-transfer processes in similar compounds (Köhn & Hättig, 2004).

Synthesis and Applications

Heterocyclic Synthesis

Research on the synthesis of aminopyrimidines from oxo-benzopyrans showcases a one-step procedure that indicates the potential for synthesizing pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals (Salfrán et al., 2004).

Anionic Synthesis of Functionalized Polymers

The novel synthesis of oxazolyl benzophenone derivatives highlights a method for creating aromatic carboxyl functionalized polymers, which are useful in materials science (Summers & Quirk, 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4,4-dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-19(2)13-21(16-6-4-3-5-7-16)22(18(19)24)17(23)15-10-8-14(12-20)9-11-15/h3-11H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETRYQGGLSJJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)

![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)

![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)

![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)

![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)

![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)